Methyl 4-amino-2-bromo-5-nitrobenzoate
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Overview
Description
Methyl 4-amino-2-bromo-5-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-bromo-5-nitrobenzoate typically involves a multi-step process:
Nitration: The introduction of the nitro group (-NO2) to the benzene ring is usually the first step. This can be achieved by treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Amination: The nitro group is then reduced to an amino group (-NH2) using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-bromo-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: The amino group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) under specific conditions.
Common Reagents and Conditions
Reducing Agents: Tin (Sn) and hydrochloric acid (HCl), hydrogen gas (H2) with palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Substitution Reagents: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Methyl 4-amino-2-bromo-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-bromo-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, amino, and bromo groups allows for diverse interactions at the molecular level, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromo-4-nitrobenzoate
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2-amino-4-bromobenzoate
Uniqueness
Methyl 4-amino-2-bromo-5-nitrobenzoate is unique due to the specific positioning of its functional groups on the benzene ring
Biological Activity
Methyl 4-amino-2-bromo-5-nitrobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a nitro group at the 5-position, an amino group at the 4-position, and a bromo substituent at the 2-position of the benzoate structure. This unique arrangement of functional groups is responsible for its distinct chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and cellular receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids or proteins, leading to potential antimicrobial or anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vivo studies demonstrated that this compound can reduce tumor growth in several cancer models, including breast and colon cancer. The compound's action is believed to involve apoptosis induction through the activation of pathways such as PI3K/Akt/mTOR .
Case Studies
- In Vivo Tumor Growth Reduction : A study conducted on mice with implanted tumors showed a significant reduction in tumor size after treatment with this compound. The compound was administered at varying doses over a period of two weeks, resulting in up to a 60% decrease in tumor volume compared to control groups .
- Bacterial Inhibition : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating its potential as an antibacterial agent .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 4-amino-3-bromo-5-fluorobenzoate | Similar core with different halogen substitutions | Enhanced binding affinity to glutathione reductase |
Methyl 4-amino-2-chloro-5-nitrobenzoate | Chlorine substitution at the 2-position | Different enzyme inhibition profile |
Methyl 4-amino-2-hydroxy-5-nitrobenzoate | Hydroxyl group instead of bromo | Altered solubility and reactivity |
This table illustrates how minor modifications in the chemical structure can lead to significant differences in biological activity.
Properties
Molecular Formula |
C8H7BrN2O4 |
---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
methyl 4-amino-2-bromo-5-nitrobenzoate |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3 |
InChI Key |
GHPPIONEILHXAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
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